molecular formula C18H21N3O4 B2997578 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034253-95-5

2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2997578
CAS RN: 2034253-95-5
M. Wt: 343.383
InChI Key: XFCYUXUWLGCWOG-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Versatile Three-Component Coupling

This method involves the synthesis of pyrazolopyridines and other pyrido fused systems. The study highlights a novel reaction that leads to the development of a versatile three-component coupling. This approach is crucial for the synthesis of complex bicyclic systems, demonstrating the compound's utility in combinatorial chemistry for scaffold decoration (Almansa et al., 2008).

Synthesis and Biological Activity

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized, demonstrating significant antiarrhythmic and antihypertensive activities. The pharmacological results suggest that these effects are related to their alpha-adrenolytic properties, highlighting the compound's potential in developing cardiovascular treatments (Malawska et al., 2002).

Antibacterial and Antifungal Activity

The study presents a one-pot synthesis of bipyrazoles and evaluates their in vitro antibacterial and antifungal activities. This research indicates the compound's application in creating molecules with significant antimicrobial properties (Ashok et al., 2014).

Catalytic Applications in Alcohol Oxidation

Investigations into sulfonated Schiff base copper(II) complexes reveal efficient and selective catalysis in alcohol oxidation. This study emphasizes the compound's role in synthesizing catalysts for organic transformations, particularly in the oxidation of alcohols to ketones or aldehydes with high selectivity (Hazra et al., 2015).

Conducting Polymers and Their Properties

Research on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives explores the effects of substituents on their properties. The study provides insights into how different substituents influence the electrical conductivity and thermal stability of conducting polymers, useful for material science applications (Pandule et al., 2014).

properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-16(22)21-9-6-15(12-21)25-18-17(24-2)19-7-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCYUXUWLGCWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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